2-Anilino-2,3-dimethylbutanenitrile

Description

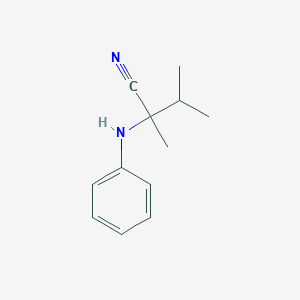

2-Anilino-2,3-dimethylbutanenitrile (CAS 13893-53-3) is a nitrile derivative featuring an anilino (phenylamino) group and two methyl substituents at positions 2 and 3 of the butanenitrile backbone. Its molecular formula is C₁₁H₁₃N₂, with a molecular weight of 173.24 g/mol (SMILES: CC(C)C(C)(N)C#N) . The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and agrochemicals.

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-anilino-2,3-dimethylbutanenitrile |

InChI |

InChI=1S/C12H16N2/c1-10(2)12(3,9-13)14-11-7-5-4-6-8-11/h4-8,10,14H,1-3H3 |

InChI Key |

JXCZPKCACQAWAO-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)(C#N)NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C)(C#N)NC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Scaffolds

2-Anilino-2,3-dimethylbutanenitrile shares structural motifs with clinically relevant kinase inhibitors. Key comparisons include:

Key Differences :

- Functional Groups: The nitrile group in this compound distinguishes it from abemaciclib and palbociclib, which feature pyrimidine or pyrido-pyrimidinone cores. This nitrile enhances reactivity in synthetic pathways but reduces direct bioactivity compared to the kinase-inhibiting scaffolds of CDK4/6 inhibitors .

- Biological Activity: Unlike abemaciclib, which directly inhibits CDK4/6 and other kinases, this compound serves as a precursor in synthesizing such bioactive molecules. Its role is analogous to intermediates like 2-amino-2,3-dimethylbutanamide (a herbicide intermediate) but with distinct functional group chemistry .

Comparison with Herbicide Intermediates

The structurally related compound 2-amino-2,3-dimethylbutanamide (C₆H₁₄N₂O) is a racemic mixture used in imidazolinone herbicide synthesis. Key contrasts include:

| Property | This compound | 2-Amino-2,3-dimethylbutanamide |

|---|---|---|

| Functional Group | Nitrile (C≡N) | Amide (CONH₂) |

| Synthetic Use | Precursor for kinase inhibitors | Intermediate for herbicides |

| Crystallography | Not reported | Forms 3D hydrogen-bonded networks |

| Bioactivity | Non-bioactive precursor | Active as a racemic herbicide |

The nitrile group in this compound provides greater synthetic versatility for further functionalization compared to the amide in 2-amino-2,3-dimethylbutanamide, which is locked in its hydrogen-bonded crystalline form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.